molecular formula C15H14BrNO B2711811 4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol CAS No. 400059-16-7

4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol

Cat. No.: B2711811
CAS No.: 400059-16-7
M. Wt: 304.187
InChI Key: GJOBWBLIUFJOGH-LICLKQGHSA-N
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Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 5-bromosalicylaldehyde and 3-ethylphenylamine in ethanol . The reaction conditions generally include dissolving equimolar amounts of the reactants in ethanol and allowing the mixture to react at room temperature. The product is then purified through recrystallization.

Chemical Reactions Analysis

4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound forms intramolecular hydrogen bonds between the phenol OH group and the imine N atom, creating a stable ring structure . This interaction affects the compound’s reactivity and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

4-Bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

4-bromo-2-[(3-ethylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOBWBLIUFJOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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